molecular formula C10H16N2 B3054240 5-(Pyridin-4-yl)pentan-1-amine CAS No. 59082-52-9

5-(Pyridin-4-yl)pentan-1-amine

Cat. No. B3054240
CAS RN: 59082-52-9
M. Wt: 164.25 g/mol
InChI Key: HSJIQRNYRSTOFD-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)pentan-1-amine, also known as P4P, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. P4P is a derivative of pentylamine, which is a naturally occurring compound found in various foods and biological systems.

Scientific Research Applications

5-(Pyridin-4-yl)pentan-1-amine has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 5-(Pyridin-4-yl)pentan-1-amine has been studied for its potential use in the treatment of heart failure and other cardiovascular diseases. In oncology, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 5-(Pyridin-4-yl)pentan-1-amine is not fully understood, but it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. 5-(Pyridin-4-yl)pentan-1-amine has been shown to modulate the activity of certain ion channels and receptors, which may contribute to its neuroprotective and cardioprotective effects. 5-(Pyridin-4-yl)pentan-1-amine has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
5-(Pyridin-4-yl)pentan-1-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of enzyme activity. 5-(Pyridin-4-yl)pentan-1-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and cardioprotective effects. In addition, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have anti-tumor effects by inhibiting cell growth and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Pyridin-4-yl)pentan-1-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. 5-(Pyridin-4-yl)pentan-1-amine also has a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using 5-(Pyridin-4-yl)pentan-1-amine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer to cells or animals.

Future Directions

There are many potential future directions for research on 5-(Pyridin-4-yl)pentan-1-amine. One area of interest is the development of 5-(Pyridin-4-yl)pentan-1-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets and pathways involved in 5-(Pyridin-4-yl)pentan-1-amine's various therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of 5-(Pyridin-4-yl)pentan-1-amine in humans, as well as its potential interactions with other drugs.

properties

IUPAC Name

5-pyridin-4-ylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h5-6,8-9H,1-4,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIQRNYRSTOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543801
Record name 5-(Pyridin-4-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59082-52-9
Record name 5-(Pyridin-4-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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